

# HMPL-453: A Comparative Analysis of Potency in the FGFR Inhibitor Class

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Compound of Interest					
Compound Name:	FK-453				
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SHANGHAI, China – December 19, 2025 – HMPL-453 (fanregratinib), a novel and potent inhibitor of fibroblast growth factor receptors (FGFR), has demonstrated significant promise in preclinical studies, positioning it as a competitive agent within its therapeutic class. This guide provides a detailed comparison of HMPL-453's potency against other approved FGFR inhibitors, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.

HMPL-453 is a highly selective, small-molecule inhibitor targeting FGFR1, 2, and 3.[1][2][3][4] These receptors are crucial components of the FGFR signaling pathway, which, when aberrantly activated, can drive tumor growth, proliferation, and angiogenesis.[2][3] HMPL-453 belongs to the class of receptor tyrosine kinase (RTK) inhibitors, specifically targeting the FGFR family.

# **Comparative Potency: In Vitro Inhibition**

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Preclinical data for HMPL-453 and other commercially available FGFR inhibitors are summarized below.



Drug Name (Brand Name)	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	FGFR3 IC50 (nM)	FGFR4 IC50 (nM)
HMPL-453 (Fanregratinib)	6[5][6]	4[5][6]	6[5][6]	425[5][6]
Pemigatinib (Pemazyre)	0.4[2][7][8]	0.5[2][7][8]	1.2[2][7][8]	30[2][7][8]
Infigratinib (Truseltiq)	0.9[9][10], 1.1[6] [11]	1.4[9][10], 1.0[6] [11]	1.0[9][10], 2.0[6] [11]	60[9], 61[6][11]
Erdafitinib (Balversa)	1.2[1][4][12]	2.5[1][4][12]	3.0[1][4][12]	5.7[1][4][12]
Futibatinib (Lytgobi)	1.8[13], 3.9[5]	1.3[5], 1.4[3][13]	1.6[3][13]	3.7[13], 8.3[5]

# **Experimental Protocols**

The determination of in vitro potency for FGFR inhibitors typically involves biochemical and cell-based assays.

### **Biochemical Kinase Inhibition Assays**

Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR kinases.

#### Methodology:

• Transcreener™ Fluorescence Polarization Assay or Z'-LYTE™ Kinase Assay: These assays are commonly used to determine the IC50 values of kinase inhibitors.[5][6] They measure the enzymatic activity of recombinant FGFR1, 2, and 3 in vitro.[5][6] The general principle involves incubating the purified kinase enzyme with a specific substrate and ATP. The inhibitor is added at varying concentrations to determine the extent of inhibition of substrate phosphorylation. The amount of product formed is detected, often through fluorescence polarization or a FRET-based system, allowing for the calculation of IC50 values.[7][13]

## **Cell-Based Proliferation Assays**



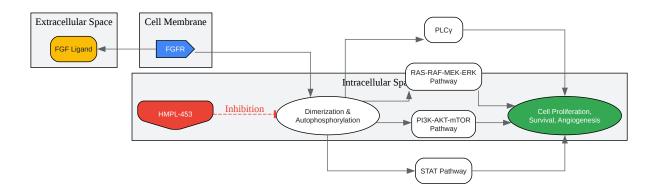
Objective: To assess the ability of an inhibitor to suppress the growth of cancer cell lines that are dependent on FGFR signaling.

#### Methodology:

• CellTiter-Glo® Luminescent Cell Viability Assay or CCK-8 Assay: These assays are used to measure the anti-proliferative activity of FGFR inhibitors in cell lines with known FGFR alterations.[5][6] Cells are seeded in microplates and treated with a range of inhibitor concentrations. After a defined incubation period (e.g., 72 hours), a reagent is added that measures cell viability, typically by quantifying ATP levels (CellTiter-Glo®) or metabolic activity (CCK-8).[10] The resulting data is used to calculate the GI50 (half-maximal growth inhibition) or IC50 values. HMPL-453 has been shown to selectively inhibit the proliferation of tumor cell lines with dysregulated FGFR signaling, with GI50 values ranging from 3 to 105 nM, while having minimal effect on cell lines without such aberrations (GI50 > 1.5 μM).[5][6]

# Signaling Pathway and Experimental Workflow

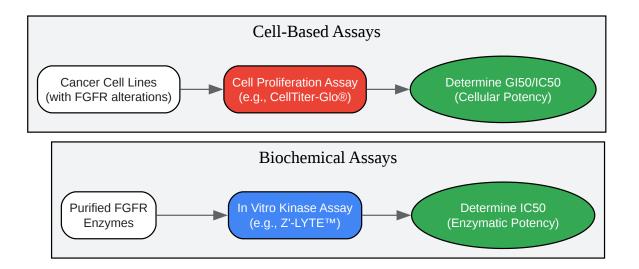
The following diagrams illustrate the FGFR signaling pathway and a general workflow for evaluating the potency of FGFR inhibitors.



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Caption: Simplified FGFR signaling pathway and the point of inhibition by HMPL-453.



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Caption: General experimental workflow for determining the potency of FGFR inhibitors.

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